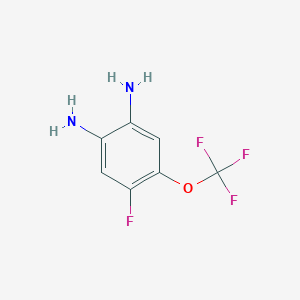

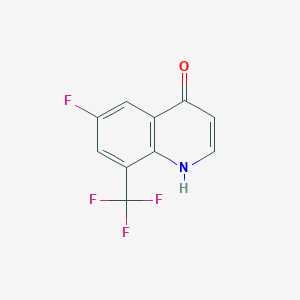

4-Fluoro-5-(trifluoromethoxy)benzene-1,2-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Fluoro-5-(trifluoromethoxy)benzene-1,2-diamine” is a chemical compound with the molecular formula C7H6F4N2O . It appears as a yellow to brown to black powder or crystals or liquid .

Molecular Structure Analysis

The molecular structure of “4-Fluoro-5-(trifluoromethoxy)benzene-1,2-diamine” can be represented by the SMILES stringNC1=CC(OC(F)(F)F)=C(F)C=C1N . This indicates that the molecule consists of a benzene ring with two amine (-NH2) groups, one fluoro (-F) group, and one trifluoromethoxy (-OCF3) group attached.

Aplicaciones Científicas De Investigación

Soluble Fluoro-polyimides

Research has shown that soluble fluoro-polyimides can be synthesized by reacting fluorine-containing aromatic diamines with aromatic dianhydrides. These polyimides exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them suitable for applications requiring materials with these properties (Xie et al., 2001).

Cyclization of Difluoro-alkenes

The properties of fluorine have been utilized to accomplish disfavored 5-endo-trig cyclizations for 1,1-difluoro-1-alkenes, leading to the synthesis of ring-fluorinated hetero- and carbocycles. This highlights the significant role of vinylic fluorines in these reactions, contributing to the field of synthetic organic chemistry (Ichikawa et al., 2002).

Fluorinated Polyimides for Optics

Fluorinated diamines have been employed to synthesize polyimides with better optical transparency, organic solubility, and lower dielectric constants. These materials demonstrate the potential for use in optical and electronic applications due to their maintained mechanical and thermal properties along with enhanced optical characteristics (Chen et al., 2020).

Soluble Polyimides with Enhanced Properties

Studies on soluble polyimides based on isomeric ditrifluoromethyl substituted compounds show that these materials offer high glass transition temperatures, flexible and tough membranes, and enhanced gas permeability. Their properties are influenced by the position of trifluoromethyl substituents, which could make them suitable for various industrial applications (Qiu et al., 2006).

Semifluorinated Poly (ether imide)s

Research into semifluorinated poly (ether imide)s using a fluorinated diamine monomer has produced materials with better solubility, higher optical transparency, and outstanding mechanical properties and thermal stability. These findings suggest applications in areas requiring materials with high performance in these aspects (Li et al., 2018).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been used in the synthesis of bioactive molecules

Mode of Action

It’s known that the trifluoromethoxy group is a unique substituent in bioactive molecules . The mechanism of action of similar compounds involves nucleophilic attack on a positively charged halogen, followed by nucleophilic substitution by a fluoride .

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

It’s known that the trifluoromethoxy group is a unique substituent in bioactive molecules , suggesting that this compound may have potential bioactive effects.

Propiedades

IUPAC Name |

4-fluoro-5-(trifluoromethoxy)benzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2O/c8-3-1-4(12)5(13)2-6(3)14-7(9,10)11/h1-2H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSCUVRJSQMAIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)(F)F)F)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-5-(trifluoromethoxy)benzene-1,2-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![2-(Benzyloxy)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2918007.png)

![N-tert-butyl-3-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2918011.png)

![ethyl 2-[[(E)-2-cyano-3-[5-(4-ethoxycarbonylphenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B2918012.png)

![Tert-butyl (4S)-6-bromo-4-hydroxyspiro[3,4-dihydrochromene-2,3'-azetidine]-1'-carboxylate](/img/structure/B2918015.png)

![4'-fluoro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2918018.png)

![6-Chloro-N-[1-(2-morpholin-4-ylethyl)pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B2918022.png)